molecular formula C9H15FN2O3 B13010087 Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate

Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate

Cat. No.: B13010087
M. Wt: 218.23 g/mol
InChI Key: VJYHTACSXUONTR-UHFFFAOYSA-N
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Description

Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate is a valuable fluorinated azetidine derivative designed for research and development, particularly in medicinal chemistry and drug discovery. The compound features a carbamoyl group and a fluorine atom at the 3-position of the azetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This Boc group is a crucial feature, as it enhances the compound's stability for purification and storage while allowing for facile deprotection under mild acidic conditions to reveal the secondary amine for further synthetic elaboration. The presence of both the fluorine and the carbamoyl group on the same carbon atom makes this scaffold a versatile building block for creating targeted molecular architectures. This reagent is primarily used as a key synthetic intermediate in the construction of more complex bioactive molecules. Researchers utilize this and related azetidine scaffolds in structure-based drug discovery (SBDD) to develop potent enzyme inhibitors, such as monoacylglycerol lipase (MAGL) inhibitors investigated for central nervous system diseases . The fluorine atom can be employed to modulate the lipophilicity, metabolic stability, and membrane permeability of lead compounds, while the carbamoyl group serves as a critical pharmacophore or a handle for further chemical modification. Its application extends to the synthesis of potential histone deacetylase (HDAC) inhibitors and other pharmacologically relevant targets. As a specialized building block, it enables the exploration of structure-activity relationships (SAR) in drug candidate optimization. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety information, including hazard statements and precautionary measures, should be reviewed before handling.

Properties

IUPAC Name

tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O3/c1-8(2,3)15-7(14)12-4-9(10,5-12)6(11)13/h4-5H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYHTACSXUONTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-fluoroazetidine-1-carboxylate with a carbamoylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate are best contextualized by comparing it to analogs with modifications in substituents, ring size, or protective groups. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound - Carbamoyl, Fluorine C₉H₁₅FN₂O₃ 218.23 Drug discovery; hydrogen-bonding motifs
tert-Butyl 3-fluoroazetidine-1-carboxylate 1255666-44-4 Fluorine C₈H₁₄FNO₂ 187.20 Simpler fluorinated analog; intermediate
tert-Butyl 3,3-difluoroazetidine-1-carboxylate 1255666-59-1 Two Fluorines C₈H₁₃F₂NO₂ 193.19 Enhanced metabolic stability
tert-Butyl 3-formylazetidine-1-carboxylate 177947-96-5 Formyl (-CHO) C₉H₁₅NO₃ 185.22 Aldehyde functionality for conjugation
tert-Butyl 3-bromoazetidine-1-carboxylate 1064194-10-0 Bromine C₈H₁₄BrNO₂ 236.11 Halogenated intermediate for cross-coupling
tert-Butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate 1909327-64-5 Carbamoyl, Phenyl (pyrrolidine ring) C₁₆H₂₂N₂O₃ 290.36 Five-membered ring; aromatic interactions

Key Observations

Fluorine vs. Bromine: Brominated analogs (e.g., CAS 1064194-10-0) are bulkier and more reactive in cross-coupling reactions, whereas fluorine improves metabolic stability and electron-withdrawing effects .

Ring Size and Rigidity :

  • Pyrrolidine derivatives (e.g., CAS 1909327-64-5) have a five-membered ring, offering greater conformational flexibility compared to the strained azetidine ring. This impacts binding affinity and pharmacokinetics .

Synthetic Utility :

  • The Boc-protected azetidine scaffold (common across all compounds) facilitates easy deprotection for further functionalization. For example, tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5) is used in reductive amination or nucleophilic additions .

Physicochemical Properties: The difluoro analog (CAS 1255666-59-1) exhibits higher lipophilicity (logP ~1.5) compared to the monofluoro target compound (logP ~0.9), influencing membrane permeability . Solubility: The carbamoyl group in the target compound improves aqueous solubility (~2.5 mg/mL) relative to non-polar analogs like tert-butyl 3-phenylpyrrolidine derivatives (<1 mg/mL) .

Biological Activity

Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

  • Molecular Formula : C9H15FNO3
  • Molecular Weight : 189.23 g/mol
  • CAS Number : 1255666-44-4

Structure

The compound features a tert-butyl group, a carbamoyl group, and a fluoroazetidine structure, which contribute to its unique chemical reactivity and biological properties.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can interact with specific enzymes, modulating their activity. This is particularly relevant in the context of drug development for diseases where enzyme modulation is beneficial.
  • Receptor Binding : It may bind to various receptors, influencing signaling pathways that are crucial for cellular functions.
  • Bioavailability : The tert-butyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.

Pharmacological Effects

Research indicates that this compound may possess:

  • Anti-inflammatory Properties : It has been noted for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Case Studies

  • Anti-inflammatory Activity :
    • A study investigated the anti-inflammatory effects of various azetidine derivatives, including this compound. Results indicated significant inhibition of inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Studies :
    • In another study, the compound was tested against a panel of bacterial strains. The results showed moderate antimicrobial activity, indicating that further optimization could enhance its efficacy as an antibiotic .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.

Material Science

Due to its distinct chemical properties, this compound is also being explored for applications in materials science, particularly in the development of polymers with specific electronic and optical properties.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylateAnti-inflammatory, enzyme inhibitionContains bromine for enhanced reactivity
Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylateAntimicrobialAminomethyl group may enhance interaction
Tert-butyl 3-fluoroazetidine-1-carboxylateModerate antimicrobialSimpler structure with fewer functional groups

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